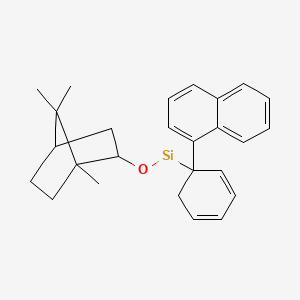
CID 71372501
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 71372501” is a chemical entity with unique properties and applications. It is important in various scientific fields due to its distinct chemical structure and reactivity.
Preparation Methods
The preparation of CID 71372501 involves several synthetic routes and reaction conditions. One common method includes reacting specific starting materials under controlled conditions to yield the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 71372501 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CID 71372501 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its therapeutic potential in treating certain diseases. In industry, it is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of CID 71372501 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the particular application and context in which the compound is used.
Comparison with Similar Compounds
CID 71372501 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and reactivity. The unique properties of this compound make it particularly valuable in certain applications where other compounds may not be as effective.
References
- Investigative interviewing | College of Policing
- Introduction to Teaching Assistant Swap - SCCB
- A guide to Zone 2 training: its profound impact on health, detailed …
- Preparation method of pyrrolo [2, 3-f] indazole compound
- Preparation method of 2-methyl-5-(1-methylpyrrolidine-2-yl …
- Preparation method, structure and application for directly …
- 2,2,6,6-Tetramethylpiperidine - Wikipedia
- Technologies for investigating single-molecule chemical reactions …
- LSM-1636 (CHEBI:91755) - EMBL-EBI
- CID8712D1M Radiation Hardened Solid-State Camera (CCIR)
- Product Specifications Thermo Scientific CID8710D
- CID8710D1M Radiation Hardened Solid-State Camera (RS-170)
- Semaglutide - Wikipedia
- Tranexamic acid - Wikipedia
- Indaziflam - Wikipedia
- How to Search PubChem for Chemical Information (Part 2)
- Comparing and Searching Chemical Entities - Chemistry LibreTexts
- Data acquisition from PubChem - TeachOpenCADD
Properties
CAS No. |
63534-86-1 |
|---|---|
Molecular Formula |
C26H30OSi |
Molecular Weight |
386.6 g/mol |
InChI |
InChI=1S/C26H30OSi/c1-24(2)20-14-17-25(24,3)23(18-20)27-28-26(15-7-4-8-16-26)22-13-9-11-19-10-5-6-12-21(19)22/h4-13,15,20,23H,14,16-18H2,1-3H3 |
InChI Key |
CAMIKXDVZNLALU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)O[Si]C3(CC=CC=C3)C4=CC=CC5=CC=CC=C54)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















